molecular formula C9H13N5 B1219699 N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5401-47-8

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer B1219699
CAS-Nummer: 5401-47-8
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: JWEGHNQHVNZGHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C9H13N5 . It belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” consists of a pyrazole ring fused to a pyrimidine ring . The average mass of the molecule is 191.233 Da and the monoisotopic mass is 191.117096 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” include a molecular formula of C9H13N5, an average mass of 191.233 Da, and a monoisotopic mass of 191.117096 Da .

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Affinity

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a pyrazolo analogue of purines, exhibits affinity for A1 adenosine receptors. Research shows that specific substitutions at N1 and N5 positions enhance this affinity, with butyl groups producing significant activity at the N5 position (Harden, Quinn, & Scammells, 1991).

Synthesis of Pyrazolopyrimidine Derivatives

This compound is utilized in the synthesis of various pyrazolopyrimidine derivatives. These derivatives are formed through cyclocondensation processes and have potential uses in developing tetraheterocyclic systems (El-Essawy, 2010).

Catalysis in Synthesis Processes

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is synthesized using Brønsted-acidic ionic liquids as efficient catalysts in a solvent-free environment. This demonstrates its role in facilitating efficient and convenient synthetic methods (Tavakoli-Hoseini et al., 2011).

Inhibition of Acetylcholinesterase and Carbonic Anhydrase

Derivatives of this compound have been synthesized and tested for their inhibitory properties against acetylcholinesterase (AChE) and human carbonic anhydrase (hCA), showing potential as inhibitors with notable selectivity and potency (Aydin, Anil, & Demir, 2021).

Antibacterial Properties

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is involved in the synthesis of compounds with significant antibacterial activity. These synthesized compounds are characterized by various spectroscopic methods and demonstrate effectiveness against specific bacteria (Rahmouni et al., 2014).

Microwave-Assisted Synthesis

This compound is synthesized through a microwave-assisted, three-component method, showcasing an efficient and time-saving synthetic approach. It plays a role in creating substrates for further chemical research and development (Ng, Tiekink, & Dolzhenko, 2022).

Theoretical Structural Analysis

Extensive theoretical explorations have been conducted on the molecular structure and infrared frequencies of derivatives of N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These studies provide insights into its chemical reactivity and potential for charge transfer within molecules (Shukla, Yadava, & Roychoudhury, 2015).

Nucleophilic Substitution and Structural Characterization

Research has shown the successful nucleophilic substitution in the synthesis of functionally substituted derivatives, including N-1 dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These studies help in understanding the structural properties and potential pharmacological activities (Ogurtsov & Rakitin, 2021).

Eigenschaften

IUPAC Name

N-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-2-3-4-10-8-7-5-13-14-9(7)12-6-11-8/h5-6H,2-4H2,1H3,(H2,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEGHNQHVNZGHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=NC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901446
Record name NoName_563
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS RN

5401-47-8
Record name MLS002637777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4930
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-Butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.